molecular formula C15H23BFNO2 B2362615 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester CAS No. 2377612-07-0

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Cat. No.: B2362615
CAS No.: 2377612-07-0
M. Wt: 279.16
InChI Key: VOMXVAZMTHHVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic acid. The process can be summarized as follows:

    Starting Materials: 3-(Dimethylaminomethyl)-4-fluorophenylboronic acid and pinacol.

    Catalyst: A suitable catalyst such as palladium or platinum.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group or the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenylboronic esters.

Scientific Research Applications

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester
  • 3-(Dimethylaminomethyl)phenylboronic acid pinacol ester

Uniqueness

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester is unique due to the combination of its functional groups. The presence of both a dimethylaminomethyl group and a fluorine atom on the phenyl ring provides distinct electronic and steric properties, enhancing its reactivity and making it suitable for a wide range of applications. This combination is not commonly found in other boronic esters, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17)11(9-12)10-18(5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXVAZMTHHVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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